3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
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Description
1,2,4-Triazole derivatives are significant in the field of medicinal and industrial chemistry due to their broad spectrum of biological activities and their utility in various chemical reactions. The compound "3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole" likely shares common synthesis pathways, structural motifs, and chemical properties with its analogs, making these studies relevant for understanding its characteristics.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the condensation of thiosemicarbazides with aldehydes or ketones in the presence of acid or base catalysts. For example, the synthesis of similar compounds has been demonstrated through reactions involving amino triazole precursors and various electrophilic reagents, indicating that a similar approach could be utilized for the compound (Wang et al., 2008).
Future Directions
The future directions for research on “3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole” could include further studies on its synthesis, properties, and potential applications. This could involve in-depth studies on its mechanism of action, potential uses in medicine or other fields, and safety profile .
properties
IUPAC Name |
5-ethyl-3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-11-13-12(15-14-11)16-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFJSUMCGCABKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole |
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